molecular formula C19H24N2 B1617644 N,1-dibenzylpiperidin-4-amine CAS No. 202198-91-2

N,1-dibenzylpiperidin-4-amine

Cat. No.: B1617644
CAS No.: 202198-91-2
M. Wt: 280.4 g/mol
InChI Key: ZZWIYXVNVZCOSL-UHFFFAOYSA-N
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Description

N,1-Dibenzylpiperidin-4-amine (C₁₉H₂₄N₂; molecular weight: 280.42 g/mol) is a piperidine derivative characterized by two benzyl groups attached to the nitrogen at position 1 and the amine at position 4 of the piperidine ring . This structural configuration enhances lipophilicity and steric bulk compared to simpler piperidine analogs. The compound is synthesized via reductive amination or nucleophilic substitution, often using sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent .

Properties

IUPAC Name

N,1-dibenzylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)15-20-19-11-13-21(14-12-19)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWIYXVNVZCOSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275732
Record name N,1-Dibenzylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202198-91-2
Record name N,1-Dibenzylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

S-Methyl 2-methylpropanethioate (CAS Number: 42075-42-3) is a thioester compound with a variety of biological activities, particularly in the context of microbial metabolism and flavor chemistry. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₅H₁₀OS
  • Molecular Weight : 118.197 g/mol
  • IUPAC Name : S-Methyl 2-methylpropanethioate
  • Structure : The compound features a thioester functional group, which is significant for its reactivity and biological interactions.

The biological activity of S-Methyl 2-methylpropanethioate is largely attributed to its thioester group, which can undergo hydrolysis to release thiols and carboxylic acids. This reaction is crucial in various biochemical pathways, including:

  • Metabolic Pathways : The compound is involved in the metabolism of sulfur-containing compounds in microorganisms, which can influence the production of volatile sulfur compounds (VSCs) that contribute to aroma profiles in food products .
  • Antimicrobial Activity : Preliminary studies suggest that S-Methyl 2-methylpropanethioate may exhibit antimicrobial properties, potentially affecting the growth of certain bacteria and fungi.

Antimicrobial Properties

Research indicates that S-Methyl 2-methylpropanethioate may inhibit the growth of specific pathogens. A study highlighted its effectiveness against a range of microbial species, showcasing its potential as a natural preservative in food systems.

Flavor Profile

Due to its fruity odor, S-Methyl 2-methylpropanethioate is utilized in flavoring applications. It has been identified as a key component in the aroma profiles of various tropical fruits, contributing to their sensory characteristics .

Data Tables

Property Value
Molecular FormulaC₅H₁₀OS
Molecular Weight118.197 g/mol
CAS Number42075-42-3
Odor ProfileFruity
Biological Activity Observed Effects
AntimicrobialInhibition of bacterial growth
Flavoring AgentContributes to aroma in fruits

Case Studies

  • Microbial Metabolism Study :
    A study conducted on the microbial metabolism of S-Methyl 2-methylpropanethioate revealed that it plays a role in the production of VSCs during fermentation processes. The study indicated that this compound could enhance the flavor complexity in fermented foods .
  • Antimicrobial Efficacy Research :
    Another research effort explored the antimicrobial properties of S-Methyl 2-methylpropanethioate against common foodborne pathogens. Results demonstrated significant inhibition rates, suggesting its potential as a natural preservative alternative.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Core

1-Benzylpiperidin-4-amine
  • Structure : Lacks the second benzyl group at the 4-amine position.
  • Molecular Formula : C₁₂H₁₈N₂ (MW: 190.28 g/mol) .
  • Key Differences : Reduced steric hindrance and lower lipophilicity compared to N,1-dibenzylpiperidin-4-amine. This simplicity may enhance metabolic stability but reduce target affinity in certain contexts.
1-Benzyl-N-methylpiperidin-4-amine
  • Structure : Methyl group replaces the second benzyl at the 4-amine.
  • Molecular Formula : C₁₃H₂₀N₂ (MW: ~204.3 g/mol) .

Modified Benzyl Substituents

N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine
  • Structure : Nitro group on the benzyl substituent at the 4-amine.
  • Molecular Formula : C₁₉H₂₃N₃O₂ (MW: 325.4 g/mol) .
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. This modification could enhance binding to nitroreductase enzymes or confer redox activity.
N-(3,4-Dimethoxybenzylidene)-1-benzylpiperidin-4-amine (11b)
  • Structure : Schiff base formation with a 3,4-dimethoxybenzylidene group.
  • Molecular Weight : 339 [M + H]⁺ .

Piperidine Derivatives with Non-Benzyl Groups

N,2,2,6,6-Pentamethylpiperidin-4-amine
  • Structure : Five methyl groups on the piperidine ring.
  • Molecular Formula : C₁₀H₂₂N₂ (MW: 170.3 g/mol) .
  • Key Differences : High steric hindrance from methyl groups restricts conformational flexibility, which may reduce off-target interactions but limit access to buried binding pockets.
1-Acetylpiperidin-4-amine
  • Structure : Acetyl group replaces benzyl at position 1.
  • Molecular Formula : C₇H₁₄N₂O (MW: 142.2 g/mol) .
  • Key Differences : The acetyl group decreases basicity of the amine (electron-withdrawing effect), altering protonation states under physiological conditions and affecting membrane permeability.

Pharmacological Activity

  • N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine : Nitro groups may confer prodrug properties, activating under reducing conditions .

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₉H₂₄N₂ 280.42 Dual benzyl groups High lipophilicity, bulkiness
1-Benzylpiperidin-4-amine C₁₂H₁₈N₂ 190.28 Single benzyl group Lower steric hindrance
1-Benzyl-N-methylpiperidin-4-amine C₁₃H₂₀N₂ ~204.3 Methyl at 4-amine Improved bioavailability
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine C₁₉H₂₃N₃O₂ 325.4 Nitrobenzyl group Electron-withdrawing effects
N,2,2,6,6-Pentamethylpiperidin-4-amine C₁₀H₂₂N₂ 170.3 Five methyl groups High steric hindrance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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